REACTION_CXSMILES
|
[C:1]([OH:4])(=[S:3])[CH3:2].[CH:5](=[O:9])/[CH:6]=[CH:7]/[CH3:8]>>[C:1]([S:3][CH:7]([CH3:8])[CH2:6][CH:5]=[O:9])(=[O:4])[CH3:2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=S)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(\C=C\C)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)SC(CC=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 640 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |